2,2-Dibromobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromobutane is an organic compound with the molecular formula C4H8Br2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two bromine atoms attached to the second carbon atom in a butane chain, making it a dibromoalkane.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromobutane can be synthesized through the bromination of butane. The reaction typically involves the addition of bromine (Br2) to butane in the presence of a catalyst or under UV light. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the butane molecule, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, this compound is produced by the controlled bromination of butane. The process involves the use of large-scale reactors where butane and bromine are mixed under controlled temperature and pressure conditions. The reaction is monitored to ensure the selective formation of this compound, minimizing the production of other brominated byproducts.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The compound can be reduced to butane by using reducing agents such as zinc and hydrochloric acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium hydroxide (KOH) in ethanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products Formed
Substitution: 2-butanol.
Elimination: 2-butene.
Reduction: Butane.
Scientific Research Applications
2,2-Dibromobutane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other brominated compounds.
Biology: In studies involving the effects of brominated compounds on biological systems.
Medicine: As a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: In the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dibromobutane in chemical reactions involves the formation of reactive intermediates such as carbocations and free radicals. These intermediates facilitate the substitution, elimination, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2,2-Dibromobutane can be compared with other dibromoalkanes such as:
- 1,2-Dibromobutane
- 1,3-Dibromobutane
- 2,3-Dibromobutane
Uniqueness
This compound is unique due to the positioning of the bromine atoms on the same carbon atom, which influences its reactivity and the types of reactions it undergoes. In contrast, other dibromoalkanes have bromine atoms on different carbon atoms, leading to different chemical behaviors and applications.
Properties
IUPAC Name |
2,2-dibromobutane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-3-4(2,5)6/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDSASBQVXXTNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198383 |
Source
|
Record name | 2,2-Dibromobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.91 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50341-35-0 |
Source
|
Record name | 2,2-Dibromobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050341350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dibromobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.